Isobutrin

Description

Natural Abundance and Botanical Sources of Isobutrin

This compound is primarily known for its presence in the plant Butea monosperma, commonly referred to as "Flame of the Forest" or "Palash". nih.govnih.govmatxinlabs.comrjpbcs.com This deciduous tree, native to India and Southeast Asia, is recognized for its bright, scarlet-red flowers. researchgate.net The flowers of Butea monosperma are a notable source of flavonoids, including this compound, butein (B1668091), butrin (B1195357), plastron, coreipsin, and isocoreipsin. matxinlabs.comrjpbcs.com The compound is described as a bright yellow pigment found in the flowers. nih.gov

Data on the specific abundance or concentration of this compound in Butea monosperma flowers can be presented in a table format to summarize research findings.

Table 1: Botanical Source of this compound

| Botanical Name | Common Name | Plant Part | Key Compounds Found (including this compound) |

| Butea monosperma | Flame of the Forest, Palash | Flowers | This compound, Butein, Butrin, Plastron, Coreipsin, Isocoreipsin |

Note: This is a representation of a data table. In an interactive format, users might be able to sort or filter the data.

Classification within Flavonoid and Chalcone (B49325) Chemical Families

This compound belongs to the class of chalcones, which are considered open-chain flavonoids. ebi.ac.ukrdd.edu.iq Flavonoids, in general, are a large group of polyphenolic compounds widely distributed in plants, characterized by a C6-C3-C6 basic carbon skeleton. rdd.edu.iqmdpi.comnih.gov Chalcones are precursors in the biosynthesis of other flavonoids and isoflavonoids. rdd.edu.iqmdpi.com They are distinguished by the absence of a central heterocyclic ring found in many other flavonoid subclasses. rdd.edu.iqsemmelweis.hu

Specifically, this compound is classified as a trans-chalcone substituted with beta-D-glucopyranosyloxy groups at positions 3 and 4', and hydroxyl groups at positions 4 and 2'. nih.govebi.ac.uk This structural detail places it within the category of chalcone glucosides or diglucosides, given the presence of two glucopyranosyloxy units. nih.govebi.ac.uk It is also considered a beta-D-glucoside, a monosaccharide derivative, and a member of the phenol (B47542) family. nih.gov

The chemical structure of this compound reflects its classification. It possesses the characteristic α,β-unsaturated ketone functionality of chalcones. nih.gov The glycosidic linkages with glucose units are key features that differentiate it from simpler chalcones like butein. researchgate.net

Table 2: Chemical Classification of this compound

| Chemical Family | Subclass | Structural Features | Related Compounds Mentioned in Research |

| Flavonoid | Chalcone | C6-C3-C6 skeleton, open chain, α,β-unsaturated ketone | Butein, Butrin, Isocoreopsin (B1202808) |

| Glycoside | Diglucoside | Contains two beta-D-glucopyranosyloxy groups | Butrin (a glucoside of butein) |

| Phenol | - | Contains hydroxyl groups attached to aromatic rings | - |

Note: This is a representation of a data table. In an interactive format, users might be able to expand sections for more details on structural features or related compounds.

Historical and Evolving Academic Perspectives on this compound

Academic interest in this compound has largely been linked to research into the phytochemical constituents of Butea monosperma and their potential biological activities. Early research likely focused on the isolation and structural elucidation of compounds found in this plant, which has a history of use in traditional medicine, particularly in Ayurvedic practices. researchgate.net

Over time, the academic perspective has evolved from basic identification to more detailed investigations into the specific roles and properties of this compound. For instance, studies have examined its presence in the flowers of Butea monosperma and its classification as a chalcone. nih.govrjpbcs.com More recent research has explored the biological activities associated with this compound and other compounds from Butea monosperma, such as their effects on inflammatory markers. researchgate.netd-nb.info This indicates a shift towards understanding the functional significance of this compound as a plant metabolite. nih.govebi.ac.uk The increasing interest in natural products for various applications has likely contributed to the evolving academic perspective on compounds like this compound. nih.gov

The study of this compound exemplifies the broader trend in natural product research, moving from ethnobotanical observations and chemical isolation to detailed mechanistic studies and potential applications. researchgate.net

Table 3: Evolution of Academic Research on this compound (Illustrative)

| Research Phase (Illustrative) | Focus | Examples of Research Activities |

| Early | Isolation, Structural Elucidation | Identifying this compound in Butea monosperma |

| Mid | Classification, Detailed Phytochemistry | Confirming chalcone structure, glycosidic linkages |

| Contemporary | Biological Activities, Functional Roles | Investigating effects on biological pathways |

Note: This is a representation of a data table. In an interactive format, users might be able to click on a phase to see key publications or findings from that period.

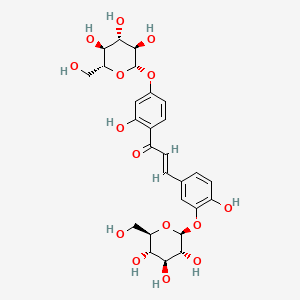

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-1-[2-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O15/c28-9-18-20(33)22(35)24(37)26(41-18)39-12-3-4-13(16(32)8-12)14(30)5-1-11-2-6-15(31)17(7-11)40-27-25(38)23(36)21(34)19(10-29)42-27/h1-8,18-29,31-38H,9-10H2/b5-1+/t18-,19-,20-,21-,22+,23+,24-,25-,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOTWNDIAAITUKR-KUUXHJTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)C2=C(C=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)C2=C(C=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536-01-6 | |

| Record name | Isobutrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Extraction, Isolation, and Advanced Purification Strategies for Isobutrin

Methodological Approaches for Plant Material Preparation and Extraction.

The process typically begins with the preparation of the plant material. Butea monosperma flowers are commonly used and are dried and ground into a fine powder. nih.gov

Various extraction methods can be employed. One approach involves Soxhlet extraction of the dried flower powder with methanol (B129727) for an extended period, such as 20 hours. nih.gov Another method utilizes hot aqueous extraction of the dry flower petals, followed by lyophilization of the resulting extract to obtain a crude dye powder. researchgate.netacs.orgresearchgate.net An eco-friendly approach involves hot aqueous extraction without organic solvents. researchgate.netacs.org The optimal temperature for hot aqueous extraction has been reported to be 80 °C with continuous stirring for about 120 minutes. acs.org

Following the initial extraction, further partitioning with different solvents is often performed to fractionate the extract. For instance, a methanol extract can be suspended in water and then partitioned with organic solvents like dichloromethane, ethyl acetate (B1210297), and n-butanol to yield respective soluble extracts. mdpi.com Another method involves extracting the de-waxed residue with distilled water and then partitioning with diethyl ether, ethyl acetate, and butyl alcohol. troindia.in

A process for isolating a bioactive fraction containing isobutrin from Butea monosperma involves powdering the plant material, extracting it by percolation using solvents such as ethanol, methanol, or water (individually or in combination), concentrating the extract under reduced pressure, titrating the extract with solvents like ethylene (B1197577) chloride, methylene (B1212753) chloride, chloroform, and/or ethyl acetate to obtain a residue, partitioning the residue between aqueous and organic phases (e.g., n-butanol), and finally drying the aqueous part. google.comgoogle.com

Chromatographic Techniques for this compound Separation and Purification.

Chromatographic techniques are crucial for separating this compound from other compounds present in the crude extract.

Preparative Thin Layer Chromatography (TLC) is a common technique used in the isolation of this compound. It allows for the separation of different compounds based on their polarity. In one study, preparative TLC on silica (B1680970) gel (0.5 mm) was used to isolate butrin (B1195357), this compound, isocoreopsin (B1202808), and butein (B1668091) from a hydroalcoholic extract of Butea monosperma flowers. nih.govnih.gov A solvent system of ethyl acetate/formic acid/acetic acid/water (100:11:11:26) was employed, where this compound was observed as a spot with an Rf value of 0.45. nih.gov Another study using dichloromethane/20% methanol as the solvent system reported an Rf of 0.32 for this compound. meral.edu.mm Preparative HPTLC has also been used, where visible bands corresponding to compounds like butrin and this compound were scraped and reconstituted for further analysis. ijsrset.com

High-Performance Liquid Chromatography (HPLC) is widely used for the purification and analysis of this compound, offering higher resolution and efficiency compared to TLC. Reversed-phase HPLC with a C18 column is frequently utilized. nih.gov

Various mobile phase systems and gradients have been reported. One method uses a binary solvent system of 0.1% formic acid in water (Solvent A) and 0.1% formic acid with acetonitrile (B52724) (Solvent B). nih.gov A linear gradient starting from 10% B to 26% B over 20 minutes, then to 65% B at 35 minutes, and finally to 100% B at 36 minutes with a flow rate of 0.2 ml/min has been successfully applied for the separation of this compound and other polyphenols. nih.gov

Another study employed reverse-phase HPLC with a C18 column and acetonitrile as the mobile phase to separate butrin and this compound. nih.gov Initially, two closely eluting peaks were observed, which were then separated by adding 0.1% phosphoric acid to the mobile phase, resulting in retention times of 19.9 and 26.2 minutes for butrin and this compound, respectively. nih.govresearchgate.net

RP-HPLC using acetonitrile-water mixtures with varying ratios has also been used for the purification of fractions containing this compound. mdpi.com

Analytical Techniques for Purity Assessment and Structural Confirmation.

After isolation and purification, various analytical techniques are employed to assess the purity and confirm the structure of this compound.

Techniques commonly used include UV-Visible spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS), particularly Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS). nih.govresearchgate.netacs.orgresearchgate.nettroindia.inmeral.edu.mmnih.govnih.govresearchgate.netosti.gov

UV-Visible spectroscopy is used to obtain the absorption spectrum, which is characteristic of chalcones due to their conjugated double bonds. ontosight.aitroindia.in this compound has shown maximum absorbance at 254 and 376 nm in methanol. troindia.in

NMR spectroscopy provides detailed information about the structure of this compound, including the arrangement of atoms and functional groups. ¹H NMR and ¹³C NMR data, along with 2D NMR techniques like HSQC, ¹H-¹H COSY, and HMBC, are used for complete spectral assignment and structural elucidation. acs.orgtroindia.inmeral.edu.mmresearchgate.net

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which helps in confirming its molecular formula and structure. ESI-MS can provide the molecular ion peak, such as [M+H]⁺ at m/z 597. acs.orgnih.gov HRESI-MS provides more accurate mass measurements, aiding in the determination of the elemental composition. acs.orgresearchgate.net

Other techniques like Fourier-transform infrared spectroscopy (FTIR) are used to identify the functional groups present in the molecule, such as hydroxyl and carbonyl groups. researchgate.netacs.org X-ray Diffraction (XRD) analysis can be used to determine the crystallinity of the isolated compound; this compound has been reported to show good crystallinity. researchgate.netacs.orgresearchgate.net

Quantitative analysis of this compound in extracts can be performed using techniques like UPLC/PDA (Ultra-Performance Liquid Chromatography with Photodiode Array detector). researchgate.netacs.org

Here is a summary of some analytical data reported for this compound:

| Technique | Parameter | Reported Data | Source |

| UV-Vis Spectroscopy | λmax (Methanol) | 254 nm, 376 nm | troindia.in |

| ESI-MS | [M+H]⁺ | m/z 597 acs.orgnih.gov | acs.orgnih.gov |

| HRESI-MS | [M+H]⁺ | m/z 597.1813 (Calcd for C₂₇H₃₃O₁₅, 597.1817) | acs.org |

| ¹H NMR (300MHz, [D₆] DMSO) | Selected Peaks | δ 13.43 (s, 1H, 2'-OH), 8.06 (d, J=9.1 Hz, 1H, 6'-H), 7.77 (d, J=15.3 Hz, 1H, α-H), 7.61 (d, J=15.3 Hz, 1H, β-H) | meral.edu.mm |

| ¹³C NMR | Selected Peaks | δ 194.6 (C=O) | troindia.in |

| FTIR | Functional Groups | 3416 (OH), 1628 (C=O), 1520 (C=C) | troindia.in |

| Melting Point | 190°C (ethanol) troindia.in, 220–225 °C acs.org | acs.orgtroindia.in | |

| Rf (Preparative TLC, Ethyl acetate/formic acid/acetic acid/water) | 0.45 | nih.gov | |

| Rf (Preparative TLC, DCM/20% MeOH) | 0.32 | meral.edu.mm | |

| HPLC Retention Time (C18, Acetonitrile + 0.1% phosphoric acid) | 26.2 min | nih.govresearchgate.net |

Biosynthetic Pathways and Metabolic Transformations of Isobutrin

Precursor Relationships within Flavonoid Biosynthesis

Flavonoids, including isobutrin, are synthesized in plants via the phenylpropanoid pathway and the polyketide pathway. A key precursor in flavonoid biosynthesis is a chalcone (B49325), specifically 1,3-diphenyl-2-propane-1-ones. areeo.ac.irrjptonline.orgnih.gov The flavonoid backbone, a C6-C3-C6 structure, is formed by the condensation of a phenylpropanoid derivative (C6-C3), typically 4-coumaroyl-CoA, with three molecules of malonyl-CoA (C3). This reaction is catalyzed by chalcone synthase. semmelweis.hugenome.jp The resulting chalcone can then undergo various modifications, including isomerization and glycosylation, to yield different flavonoid subclasses, such as flavanones, flavones, and ultimately, chalcone glucosides like this compound. semmelweis.hugenome.jp this compound is identified as a chalcone glucoside, suggesting its formation involves the glycosylation of a chalcone precursor. areeo.ac.irareeo.ac.irresearchgate.net

Enzymatic and Chemical Modifications in Plant Systems

Within plant systems, the conversion of chalcones to various flavonoid structures, including glycosides, involves enzymatic catalysis. Chalcone isomerase, for instance, catalyzes the isomerization of chalcones to flavanones. genome.jp The formation of this compound, a chalcone glucoside, specifically involves glycosylation, where a sugar moiety (glucose) is attached to the chalcone structure. This process is mediated by glycosyltransferases. While specific enzymatic details for this compound biosynthesis are not extensively detailed in the provided sources, the general flavonoid biosynthetic pathway involves a series of enzymatic steps, including hydroxylation, methylation, and glycosylation, which modify the basic flavonoid structure to produce a diverse array of compounds. semmelweis.hu this compound's presence as a constituent of Butea monosperma alongside other flavonoids like butrin (B1195357), butin, and butein (B1668091) highlights the plant's capacity for diverse flavonoid modifications. rjptonline.orgrjptonline.orgrjptonline.org

Metabolic Fate and Biotransformation Pathways in Preclinical Models

Studies in preclinical models, such as Wistar rats and in vitro cell lines, have begun to explore the metabolic fate and biotransformation of this compound. Research indicates that this compound, along with butrin, can act as effective chemopreventive agents in suppressing induced hepatic carcinogenesis and oxidative damage in Wistar rats. areeo.ac.irareeo.ac.ir While the precise metabolic pathways in these models are not fully elucidated in the provided context, the observed biological activities suggest that this compound undergoes metabolic processes that influence its bioavailability and interaction with biological targets. Preclinical models, including mouse models and ex vivo human tissue slices, are utilized to assess drug metabolism and pharmacokinetics, which would encompass the biotransformation of compounds like this compound. nih.govthepharmajournal.com These models help in understanding how a compound is absorbed, distributed, metabolized, and excreted (ADMET). nih.gov Further in vivo investigations into the metabolism and bioavailability of chalcone derivatives, including those structurally related to this compound, are considered important for predicting their potential in clinical applications. nih.gov

Key Compounds Mentioned and Their PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 5281792 |

| Chalcone | 5281602 |

| Butrin | 162494 |

| Butein | 5281794 |

| Isocoreopsin (B1202808) | 102660595 |

| 4-Coumaroyl-CoA | 189931 |

| Malonyl-CoA | 5780830 |

Molecular and Cellular Mechanisms of Isobutrin S Biological Activities

Anti-inflammatory Modulations at the Cellular Level.

Isobutrin has demonstrated significant anti-inflammatory effects by modulating various cellular pathways and the production of inflammatory mediators. Studies using activated human mast cells (HMC-1) have been instrumental in understanding these mechanisms. researchgate.netnih.gov

Inhibition of Nuclear Factor-κB (NF-κB) Activation.

A key mechanism of this compound's anti-inflammatory action involves the inhibition of Nuclear Factor-κB (NF-κB) activation. researchgate.netnih.govnih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. acs.org In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitory proteins called IκBs. acs.orgwikipedia.org Upon cellular activation by inflammatory stimuli, the IκB proteins are phosphorylated, ubiquitinated, and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. wikipedia.orgnih.govembopress.org this compound has been shown to significantly reduce NF-κB activation in activated human mast cells. researchgate.netnih.gov

Modulation of IκBα Degradation and IκB Kinase (IKK) Complex Activity.

This compound's inhibitory effect on NF-κB activation is closely linked to its modulation of IκBα degradation and the activity of the IκB Kinase (IKK) complex. The IKK complex, composed of catalytic subunits IKKα and IKKβ and a regulatory subunit IKKγ/NEMO, is responsible for phosphorylating IκBα, marking it for degradation. wikipedia.orgembopress.org Research indicates that this compound is potent in suppressing the degradation of IκBα. researchgate.netnih.govnih.gov Furthermore, in vitro kinase activity assays have revealed that this compound is a potent inhibitor of the IKK complex activity. researchgate.netnih.govnih.gov This inhibition of IKK activity prevents the phosphorylation and subsequent degradation of IκBα, thereby maintaining NF-κB in its inactive cytoplasmic state. nih.govnih.gov

Suppression of Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-8).

Activated mast cells are significant producers of various pro-inflammatory cytokines, including Tumor Necrosis Factor-α (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). researchgate.netnih.gov These cytokines play critical roles in the inflammatory response. researchgate.netbrieflands.com this compound has been shown to significantly reduce the production and gene expression of TNF-α, IL-6, and IL-8 in activated human mast cells. researchgate.netnih.govnih.gov This suppression of cytokine production is a direct consequence of this compound's ability to inhibit NF-κB activation, as NF-κB is a key regulator of the genes encoding these cytokines. nih.govd-nb.info

The following table summarizes the effect of this compound and related compounds on the expression of pro-inflammatory cytokines in activated human mast cells:

| Compound | TNF-α Expression Inhibition | IL-6 Expression Inhibition | IL-8 Expression Inhibition |

| This compound | Significant | Significant | Significant |

| Butrin (B1195357) | Significant | Significant | Significant |

| Butein (B1668091) | Significant | Significant | Significant |

| Isocoreopsin (B1202808) | No effect | No effect | No effect |

Data Source: nih.gov

Impact on Mast Cell-Mediated Inflammatory Responses.

Mast cells are crucial mediators of inflammatory and allergic responses. nih.govdbcls.jp Their activation and subsequent release of inflammatory mediators contribute to the pathogenesis of various inflammatory diseases. nih.govnih.gov By inhibiting NF-κB activation and the production of key pro-inflammatory cytokines like TNF-α, IL-6, and IL-8, this compound effectively suppresses mast cell-mediated inflammatory responses. researchgate.netnih.govnih.gov This suggests a potential therapeutic value for this compound in conditions where activated mast cells play a significant role. nih.govnih.gov

Matrix Metalloproteinase Inhibitory Activities.

Beyond its effects on cytokines, this compound has also been reported to exhibit matrix metalloproteinase (MMP) inhibitory activities. ebi.ac.ukebi.ac.uk MMPs are enzymes involved in the degradation of the extracellular matrix, and their dysregulated activity is implicated in various inflammatory and destructive processes. ebi.ac.uk Studies have shown that an enriched fraction containing butrin and this compound from Butea monosperma flowers was able to inhibit the secretion of MMP-1, MMP-2, MMP-9, and MMP-10 in human keratinocytes. ebi.ac.ukebi.ac.uk This inhibitory activity on MMPs, coupled with its anti-inflammatory effects, suggests potential benefits in conditions involving tissue remodeling and degradation. ebi.ac.ukebi.ac.uk

Anticancer Signaling Pathway Interventions.

While the anti-inflammatory mechanisms of this compound are well-documented, research into its direct anticancer signaling pathway interventions is less extensive but suggests potential. Some studies indicate that compounds from Butea monosperma, including this compound, may have effects on pathways relevant to cancer. For instance, studies have explored the effects of related chalcones like butein on various cancer cell lines and pathways such as PI3K/AKT/mTOR and STAT3. nih.govnih.govspandidos-publications.com Although direct detailed mechanisms of this compound's intervention in specific anticancer signaling pathways are still under investigation, preliminary findings suggest potential interactions with pathways like Wnt/β-Catenin and NF-κB in certain cancer cell lines. semanticscholar.org It has been observed that this compound showed cell-growth inhibition in human colon and liver cancer cell lines. semanticscholar.org In silico studies have also suggested strong binding interactions of this compound with proteins associated with colorectal cancer, such as Wnt β-catenin. semanticscholar.org

Hepatoprotective Mechanisms.

Beyond its potential in cancer, this compound has also been investigated for its hepatoprotective properties, particularly in the context of chemically induced liver damage and carcinogenesis.

Studies in male Wistar rats have demonstrated the chemopreventive effects of Butea monosperma extract, containing this compound, against hepatic carcinogenesis and oxidative damage induced by 2-acetylaminofluorene (B57845) (2-AAF) rjptonline.orgwaocp.orgnih.gov. Treatment with 2-AAF leads to significant hepatic toxicity, oxidative stress, and hyperproliferation waocp.orgnih.gov.

Pretreatment with Butea monosperma extract at doses of 100 and 200 mg/kg body weight prevented oxidative stress by restoring the levels of antioxidant enzymes rjptonline.orgwaocp.orgnih.gov. The extract also significantly suppressed the increase in promotion markers, such as ornithine decarboxylase activity and DNA synthesis, induced by 2-AAF administration with partial hepatectomy waocp.orgnih.gov. Furthermore, the extract caused a reduction in the number of tumors per rat and the percentage of tumor-bearing rats waocp.orgnih.gov. It also suppressed the formation of malondialdehyde (MDA) and hydrogen peroxide (H2O2) in a dose-dependent manner rjptonline.orgwaocp.org. These findings suggest that this compound, as a major constituent of the extract, plays a role in its hepatoprotective activity by mitigating oxidative damage and inhibiting the progression of hepatic carcinogenesis rjptonline.orgwaocp.orgnih.gov.

Here is a summary of the effects of Butea monosperma extract (containing this compound) on induced hepatic carcinogenesis and oxidative damage in rats:

| Parameter | Effect of Extract Treatment (vs. 2-AAF + PH group) | Source |

| Oxidative Stress | Prevented by restoring antioxidant enzyme levels | rjptonline.orgwaocp.orgnih.gov |

| Ornithine Decarboxylase (ODC) Activity | Suppressed (14-28% inhibition) | waocp.org |

| DNA Synthesis ([3H]-thymidine incorporation) | Reduced (13-35% reduction) | waocp.org |

| Tumor Incidence | Reduced number of tumors/rat and percentage of tumor-bearing rats | waocp.orgnih.gov |

| MDA Formation | Suppressed (26-42% suppression) | rjptonline.orgwaocp.org |

| H2O2 Formation | Suppressed (33-35% suppression) | rjptonline.orgwaocp.org |

Influence on Liver Enzymes (e.g., Aspartate Transaminase, Alanine Transaminase, Lactate Dehydrogenase, Gamma-Glutamyltranspeptidase)

Studies investigating the hepatoprotective effects of Butea monosperma extracts, which contain this compound, have shown a significant influence on liver enzyme activities. Elevated levels of serum enzymes such as Aspartate Transaminase (AST), Alanine Transaminase (ALT), Lactate Dehydrogenase (LDH), and Gamma-Glutamyltranspeptidase (GGT) are often indicative of liver damage. sphinxsai.compharmatutor.orgrjpbcs.comijrap.net Research indicates that methanolic extracts of B. monosperma can lead to a significant reduction in the activities of these enzymes in models of induced liver injury. sphinxsai.comrjptonline.orgpharmatutor.orgrjpbcs.comresearchgate.net This effect is attributed, in part, to the presence of hepatoprotective principles like this compound and butrin within the extract. sphinxsai.compharmatutor.orgijrap.net The observed normalization of liver enzyme levels suggests that this compound and other constituents may help in preserving the structural integrity and function of hepatocytes, thereby preventing the leakage of these intracellular enzymes into the bloodstream. ijrap.net

Antioxidant Properties and Redox Regulation

This compound has demonstrated potent antioxidant properties, which are believed to contribute significantly to its biological activities. nih.govnih.gov Polyphenols, including chalcones like this compound, exert their antioxidant effects through various mechanisms, such as scavenging free radicals, reducing capacity, and influencing intracellular redox status. nih.govnih.govtandfonline.com

Studies using assays like DPPH radical scavenging and NO radical scavenging have shown that this compound possesses free radical scavenging capabilities. nih.gov The presence of multiple hydroxyl groups in the structure of this compound likely contributes to its hydrogen-donating ability, enabling it to neutralize unpaired electrons in free radicals. nih.govtandfonline.com This radical scavenging activity helps in mitigating oxidative stress, which is implicated in the pathogenesis of various diseases. nih.govresearchgate.net

While specific detailed data tables solely focusing on this compound's direct effect on various antioxidant enzymes (like SOD, CAT, GPx, GR) were not prominently found for isolated this compound in the search results, the hepatoprotective effects of B. monosperma extract containing this compound have been associated with the restoration of antioxidant enzyme levels and inhibition of lipid peroxidation. sphinxsai.comrjptonline.orgijrap.net This suggests that this compound, as a component of the extract, likely plays a role in modulating the cellular antioxidant defense system and redox balance. ijrap.net

Enzyme Inhibition and Molecular Target Engagement

This compound has been shown to interact with and inhibit the activity of certain enzymes, contributing to its observed biological effects.

Phosphorylase Kinase (PhK) Inhibition and Interaction Studies

Phosphorylase Kinase (PhK) is an enzyme involved in glycogenolysis and has been implicated in conditions like psoriasis due to its increased levels in affected tissues. stmjournals.com In silico molecular docking studies have investigated the interaction of this compound with PhK. stmjournals.com These studies suggest that this compound can exhibit stronger interactions with the amino acids characteristic of PhK compared to other compounds like curcumin, which is also known as a potential PhK inhibitor. stmjournals.com This indicates a potential for this compound to suppress the activity of PhK through direct molecular engagement, although further in vitro and in vivo studies are needed to confirm this inhibitory effect and its therapeutic implications. stmjournals.com

Other Relevant Enzyme System Modulations

Beyond PhK, this compound and extracts containing it have been linked to the modulation of other enzyme systems. This compound has been identified as a potent inhibitor of the IκB kinase (IKK) complex activity in vitro. rjptonline.orgnih.govresearchgate.net The IKK complex plays a crucial role in activating the NF-κB signaling pathway, which is involved in inflammation and immune responses. nih.govresearchgate.net By inhibiting IKK activity, this compound can suppress the activation of NF-κB, thereby reducing the expression and production of pro-inflammatory mediators. nih.govresearchgate.net

Furthermore, studies on B. monosperma extracts containing this compound have indicated effects on drug-metabolizing enzymes and enzymes involved in polyamine biosynthesis, which are relevant in the context of chemoprevention and liver protection. sphinxsai.comwaocp.org The extract's ability to suppress the promotion stage of liver carcinogenesis has been linked to the inhibition of oxidative stress and the polyamine biosynthetic pathway, involving a reduction in enzymes like ornithine decarboxylase activity. sphinxsai.comwaocp.org

Modulation of Gene Expression and Cellular Signaling Cascades

This compound has demonstrated the ability to modulate gene expression and influence cellular signaling cascades, particularly those involved in inflammatory and proliferative responses.

This compound has been shown to enhance the rate of RNA synthesis in vitro, suggesting a potential role in influencing gene transcription. rjptonline.orgrjptonline.org At a concentration of 20 µg/ml, this compound increased RNA synthesis by as much as 78% compared to a control. rjptonline.orgrjptonline.org This effect correlates with a observed stimulatory effect on protein biosynthesis in liver cells. rjptonline.orgrjptonline.org

A key signaling pathway modulated by this compound is the NF-κB pathway. rjptonline.orgnih.govresearchgate.net this compound suppresses NF-κB activation by inhibiting IκBα degradation, which is a critical step for NF-κB to translocate to the nucleus and activate gene expression. nih.govresearchgate.net This inhibition of NF-κB leads to a reduction in the expression and production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8 in activated mast cells. rjptonline.orgnih.govresearchgate.netd-nb.info this compound has been found to be the most potent among butrin and butein in suppressing NF-κB p65 activation. nih.govresearchgate.net

While the search results primarily highlighted the modulation of NF-κB and its downstream effects on inflammatory gene expression, the broader impact of this compound on other signaling cascades, such as those related to oxidative stress response (e.g., Nrf2 pathway) or cell proliferation and apoptosis (e.g., STAT3, Akt, PI3K pathways), is often discussed in the context of the crude extracts of B. monosperma containing this compound and other flavonoids. nih.govnih.govmdpi.com For instance, butein, another flavonoid found alongside this compound in B. monosperma, has been shown to inhibit STAT3, Akt, and PI3K signaling in cancer cells. nih.govmdpi.com Given that these flavonoids often exhibit synergistic or additive effects, it is plausible that this compound also contributes to the modulation of these pathways, although specific studies focusing solely on isolated this compound's impact on these cascades were not extensively detailed in the provided results.

Preclinical Research Findings: in Vitro and in Vivo Studies

Investigation in Cellular Models

In vitro studies have provided the primary foundation for understanding the molecular interactions of Isobutrin. Research has focused on its potential anti-inflammatory and anti-cancer properties, utilizing a range of established cell line models.

Human Mast Cell Line (HMC-1) Studies

Investigations using the human mast cell line, HMC-1, have been pivotal in elucidating the anti-inflammatory mechanism of this compound. nih.gov Mast cells are key players in inflammatory and allergic reactions, releasing mediators like cytokines upon activation. nih.gov

In studies where HMC-1 cells were stimulated to induce an inflammatory response, pretreatment with this compound demonstrated a significant inhibitory effect on the production of several key pro-inflammatory cytokines. nih.gov Specifically, this compound was found to be a potent inhibitor of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8). nih.govnih.gov

The molecular basis for this anti-inflammatory action was identified as the inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway. nih.gov this compound was shown to suppress the activation of NF-κB by preventing the degradation of its inhibitory protein, IκBα. nih.govnih.gov Further investigation into the mechanism revealed that this compound is a potent inhibitor of the IκB kinase (IKK) complex, the enzyme responsible for phosphorylating IκBα and targeting it for degradation. nih.govnih.gov By inhibiting IKK activity, this compound effectively blocks the NF-κB signaling cascade, leading to the observed reduction in inflammatory cytokine expression. nih.gov Among related polyphenols tested, including butrin (B1195357) and butein (B1668091), this compound was the most effective at suppressing the expression of these inflammatory mediators in HMC-1 cells. nih.govresearchgate.net

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in HMC-1 Cells

| Cytokine | Effect Observed | Mechanism of Action |

|---|---|---|

| TNF-α | Significant reduction in gene expression and production. nih.govnih.gov | Inhibition of NF-κB activation. nih.gov |

| IL-6 | Significant reduction in gene expression and production. nih.govnih.gov | Inhibition of NF-κB activation. nih.govresearchgate.net |

| IL-8 | Significant reduction in gene expression and production. nih.govnih.gov | Inhibition of NF-κB activation. nih.govresearchgate.net |

Colon Cancer Cell Line (HT-29) Research

Based on available scientific literature, specific studies focusing solely on the effects of isolated this compound on the HT-29 colon cancer cell line have not been detailed. However, related research indicates that a butanol fraction of Butea monosperma flower extract, which contains this compound along with butrin and isocoreopsin (B1202808), was studied for its effects on colon cancer cells. researchgate.net Furthermore, the isolated compound isocoreopsin, which is structurally related to this compound, demonstrated cell mortality effects on HT-29 cells at a concentration of 50 μg/ml. researchgate.net This suggests that compounds from this plant source have activity in this cell line, but direct evidence for this compound's specific role is not yet established.

Hepatocarcinoma Cell Line (HepG2) Investigations

Direct investigations into the specific effects of purified this compound on the HepG2 hepatocarcinoma cell line are not extensively detailed in the available research. A study noted that isocoreopsin, butrin, and this compound were isolated and found to inhibit the survival of liver cancer cells in vitro. researchgate.net The same report highlights that the related flavonoid, isocoreopsin, was effective in causing cell mortality in HepG2 cells at a concentration of 100 μg/ml. researchgate.net While this points to the potential anti-cancer activity of compounds from Butea monosperma against liver cancer cells, specific findings detailing the mechanism or efficacy of this compound alone on HepG2 cells are not available.

Colorectal Cancer (SW480) Cell Research

Following a review of the available scientific literature, no specific preclinical research findings for the chemical compound this compound on the SW480 colorectal cancer cell line were identified.

AML12 Cells (Liver Cells) Studies

Based on the conducted search of scientific literature, no studies detailing the investigation of this compound on the AML12 mouse hepatocyte cell line were found.

Normal Human Keratinocytes in Skin Inflammation Studies

A search of the available scientific literature did not yield any specific research findings on the effects of this compound on normal human keratinocytes in the context of skin inflammation studies.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Butrin |

| Butein |

| Isocoreopsin |

| Tumor Necrosis Factor-alpha (TNF-α) |

| Interleukin-6 (IL-6) |

| Interleukin-8 (IL-8) |

| Nuclear Factor-kappaB (NF-κB) |

| Inhibitor of kappaB alpha (IκBα) |

Research in Animal Models

Wistar Rat Models for Hepatic Studies

This compound, along with butrin, has been identified as a major bioactive constituent in extracts of Butea monosperma and is credited with the plant's hepatoprotective activities. nih.gov Research utilizing Wistar rat models has demonstrated that these compounds are effective chemopreventive agents that can suppress hepatic carcinogenesis and oxidative damage induced by chemical carcinogens. nih.gov

In studies investigating chemically-induced liver damage, such as by 2-acetylaminofluorene (B57845) (2-AAF) or thioacetamide (TAA), the administration of Butea monosperma extract containing this compound showed significant protective effects. nih.govnih.gov The extract helped to maintain the structural integrity of hepatic cells, which was evident from the significant reduction in serum levels of liver injury biomarkers. nih.gov

The protective mechanism is largely attributed to the antioxidant properties of this compound. In TAA-induced models of oxidative stress, pretreatment with the extract restored the levels of depleted detoxification and antioxidant enzymes. nih.gov Concurrently, it reduced the formation of malondialdehyde (MDA) and the generation of hydrogen peroxide (H₂O₂), both of which are markers of oxidative damage. nih.gov These findings suggest that this compound suppresses the promotion stage of carcinogenesis by inhibiting oxidative stress pathways. nih.gov

Below is a table summarizing the effects of Butea monosperma extract (containing this compound) on key serum biomarkers in a chemically-induced hepatotoxicity model in Wistar rats.

| Biomarker | Effect of Toxin (TAA) | Effect of B. monosperma Pretreatment | Implication |

| Glutamate-oxaloacetate transaminase (GOT) | Significant Increase | Significant Reduction | Protection of hepatocyte integrity |

| Glutamate-pyruvate transaminase (GPT) | Significant Increase | Significant Reduction | Protection of hepatocyte integrity |

| Lactate dehydrogenase (LDH) | Significant Increase | Significant Reduction | Reduction in cell damage |

| Gamma-glutamyl transpeptidase (GGT) | Significant Increase | Significant Reduction | Mitigation of liver injury |

This interactive table is based on findings reported in studies on Thioacetamide (TAA)-induced hepatic alterations. nih.gov

Transgenic Mouse/Rodent Models in Tumorigenesis Research

Currently, there is no specific research available that documents the use of this compound in transgenic mouse or rodent models for tumorigenesis research. While these models are integral to modern cancer research for studying tumor initiation and progression, specific studies evaluating the effects of this compound within these systems have not been published in the available scientific literature. nih.govnih.govcreative-biolabs.com

Doxorubicin-Induced Nephritis Models

There is no available scientific literature detailing studies that have specifically investigated the effects of this compound in doxorubicin-induced nephritis models. This animal model is well-established for studying chronic kidney disease and the podocyte injury characteristic of focal segmental glomerulosclerosis, but research on the potential therapeutic or protective effects of this compound in this context has not been reported.

Cotton Pellet-Induced Granuloma Models

Specific studies evaluating the activity of this compound in the cotton pellet-induced granuloma model in rodents were not found in a review of the available scientific literature. This model is conventionally used to assess the transudative, exudative, and proliferative phases of chronic inflammation, but its application to test the specific anti-granuloma effects of this compound has not been documented. mdpi.comnih.govnih.gov

Structure Activity Relationship Sar and Comparative Compound Analysis

Structural Features Correlating with Specific Bioactivities

The bioactivities of isobutrin and related compounds are significantly influenced by the number and position of hydroxyl groups and the nature of glycosidic bonds. A notable correlation exists between the number of hydroxyl groups and antioxidant activity. Structural analysis has shown that this compound and its analogue, butrin (B1195357), which possess a high number of hydroxyl groups (10 and 9, respectively), exhibit potent antioxidant activity. nih.gov This is attributed to their high capacity to donate hydrogen atoms, which can neutralize unpaired electrons. nih.gov

In terms of anti-inflammatory action, the specific structural arrangement of this compound contributes to its superior potency. Studies have demonstrated that this compound is a more potent inhibitor of the NF-κB signaling pathway compared to its analogues butrin and butein (B1668091). nih.govresearchgate.netnih.gov This heightened activity is linked to its ability to inhibit IκBα degradation and directly suppress the activity of the IκB kinase (IKK) complex. nih.govresearchgate.netnih.gov

Comparative Efficacy and Potency with Analogues (Butrin, Butein, Isocoreopsin)

When compared to its structural relatives—butrin, butein, and isocoreopsin (B1202808)—this compound consistently demonstrates distinct and often superior bioactivity, particularly in the context of anti-inflammatory effects.

In studies involving activated human mast cells, this compound was identified as the most potent inhibitor of the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8. nih.gov While butrin and butein also showed significant inhibitory effects on these cytokines, this compound was more effective in suppressing NF-κB p65 activation. nih.govresearchgate.netnih.gov In contrast, isocoreopsin did not show any effect on the expression of these inflammatory mediators in the same cell model. nih.gov

The antioxidant capacities of these compounds also show interesting variations. In the Oxygen Radical Absorbance Capacity (ORAC) assay, butein and butrin exhibited slightly higher values than this compound, suggesting a greater capacity to neutralize peroxyl radicals under those specific experimental conditions. nih.gov However, in a nitric oxide (NO) scavenging assay, this compound demonstrated a higher percentage of NO inhibition compared to butrin and butein. nih.gov

Comparative Bioactivity of this compound and its Analogues

| Compound | Inhibition of TNF-α, IL-6, IL-8 | Inhibition of NF-κB Activation | ORAC Value (Trolox equivalents) | NO Scavenging Activity (%) |

|---|---|---|---|---|

| This compound | Most Potent | Most Potent | 132 ± 11.2 | 29 |

| Butrin | Significant | Less Effective | 146 ± 8.6 | 16 |

| Butein | Significant | Less Effective | 149 ± 4.2 | 23 |

| Isocoreopsin | No Effect | Not Reported | 143 ± 9.2 | 28 |

Impact of Glycosylation on Biological Activity

Glycosylation, the attachment of sugar moieties to a molecule, plays a pivotal role in modulating the biological activity of compounds like this compound. nih.govnih.gov The presence and position of the glycosidic bond can significantly influence a molecule's physical properties, stability, and interaction with biological targets. nih.govnih.govresearchgate.net

This compound and butrin are both glycosides of the aglycone butein. The primary structural difference between this compound and butrin lies in the point of attachment of the disaccharide. This seemingly minor structural alteration has a profound impact on their anti-inflammatory efficacy. The superior ability of this compound to inhibit the NF-κB pathway compared to butrin underscores the importance of the glycosylation site. nih.govresearchgate.netnih.gov

The presence of the sugar moiety in this compound and butrin, when compared to the non-glycosylated butein, also influences their bioactivity. While butein is an effective anti-inflammatory agent, the glycosylation in this compound enhances its potency in suppressing NF-κB activation. nih.govresearchgate.netnih.gov This suggests that the glycosyl group may improve the molecule's interaction with specific cellular targets or alter its solubility and bioavailability in a way that enhances its inhibitory effects. The differential activities of these closely related chalcones highlight how glycosylation can fine-tune the pharmacological properties of a natural compound. nih.gov

Advanced Analytical and Computational Methodologies in Isobutrin Research

Spectroscopic Characterization for Elucidating Molecular Structure

UV-Visible Spectroscopy Applications

UV-Visible (UV-Vis) spectroscopy is utilized to analyze the electronic transitions within the isobutrin molecule, particularly those involving conjugated systems like the α,β-unsaturated ketone skeleton characteristic of chalcones, to which this compound belongs. The UV spectrum of this compound typically exhibits characteristic absorption maxima, which are indicative of its chromophoric groups. For instance, studies on butrin (B1195357), a related compound, have shown UV absorption maxima at 217 nm and 272 nm, characteristic of a flavone (B191248) skeleton nih.gov. Another study on Butea monosperma flower extract, containing this compound, showed absorption peaks around 276 nm researchgate.net. The presence of conjugated double bonds in this compound contributes to its characteristic UV-Vis absorption spectrum ontosight.ai. UV-Vis spectroscopy can also be used in conjunction with other techniques like HPLC for detection and qualitative analysis jasco-global.com.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in this compound by analyzing the vibrational modes of its chemical bonds. The FTIR spectrum provides a unique fingerprint of the molecule. For this compound, characteristic absorption bands are observed, corresponding to functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups acs.org. Studies on Butea monosperma extracts containing this compound have revealed strong absorption bands in the FTIR spectra suggesting the presence of flavonoid moieties, including peaks around 3413-3448 cm⁻¹ (hydroxyl groups) and 1734 cm⁻¹ (carbonyl groups) sid.ir. Another study specifically on isolated this compound reported bands at 3248 cm⁻¹ (hydroxyl) and 1723 cm⁻¹ (carbonyl) acs.org. FTIR analysis can also confirm the presence of organic molecules, such as phytochemicals, capping nanoparticles, indicating their role in stabilization researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including 1H NMR and 13C NMR, is indispensable for the detailed elucidation of the molecular structure of this compound. It provides information about the number and type of hydrogen and carbon atoms and their connectivity within the molecule. Analysis of chemical shifts, splitting patterns, and coupling constants in NMR spectra allows for the assignment of specific protons and carbons to different parts of the this compound structure. Two-dimensional NMR techniques like HSQC, 1H-1H COSY, and HMBC experiments are often used to confirm assignments and establish correlations between atoms meral.edu.mm.

For this compound, 1H NMR spectra show signals corresponding to aromatic protons, olefinic protons (characteristic of the chalcone (B49325) structure), and protons from the attached sugar moieties acs.orgmeral.edu.mm. For example, a study reported 1H NMR data for this compound in [D6] DMSO, showing signals at δ 13.43 (s, 1H, 2'-OH), 8.06 (d, J = 9.1 Hz, 1H, 6'-H), 7.77 (d, J = 15.3 Hz, 1H, α-H), and 7.61 (d, J = 15.3 Hz, 1H, β-H), among others meral.edu.mm. The 13C NMR spectrum provides signals for each unique carbon atom, aiding in the confirmation of the carbon skeleton and the presence of different functional groups meral.edu.mm. HMBC experiments are particularly useful for establishing long-range correlations, such as those between protons and carbons across glycosidic linkages meral.edu.mm.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and obtaining information about its fragmentation pattern, which helps in confirming its structure. Electrospray ionization mass spectrometry (ESI-MS) is commonly used for analyzing polar compounds like flavonoids.

Studies on this compound have reported molecular ion peaks in both positive and negative ESI-MS modes. For instance, positive ESI-MS of this compound showed a peak at m/z 597.0 [M+H]+ and 619.2 [M+Na]+ meral.edu.mm. Negative ESI-MS showed a peak at m/z 595 [M-H]- meral.edu.mm. The calculated mass for C27H32O15 is 596.17, and the observed mass in ESI-MS was m/z (M+H)+ 597.1 semanticscholar.org.

High-Resolution Mass Spectrometry (HRMS), such as HR-ESI mass spectrometry, provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments meral.edu.mmmeasurlabs.com. This high precision is crucial for confirming the molecular formula and differentiating this compound from other compounds with similar nominal masses chromatographyonline.com. LC-MS, which combines liquid chromatography with mass spectrometry, is frequently used for the analysis of this compound, enabling both separation and identification based on mass and fragmentation nih.govnih.gov. LCMS 2020 single quadrupole mass spectrometer has been used for the qualification and quantitation of this compound lcms.cz.

X-ray Diffraction (XRD) Analysis for Crystalline Nature

X-ray Diffraction (XRD) is a technique used to study the crystalline structure of solid compounds. By analyzing the diffraction pattern produced when X-rays interact with the crystal lattice, information about the arrangement of atoms in the crystal, unit cell dimensions, and the degree of crystallinity can be obtained malvernpanalytical.comuclouvain.be.

While some related compounds isolated from Butea monosperma have been found to be amorphous, this compound has been reported to show good crystallinity based on XRD analysis nih.govacs.orgresearchgate.net. XRD analysis can establish the crystalline nature of isolated compounds researchgate.net.

Chromatographic Methods for Quantitative and Stability Analysis

Chromatographic methods are essential for the separation, purification, quantitative analysis, and stability assessment of this compound in various samples. These techniques allow for the isolation of this compound from complex mixtures and the determination of its concentration and purity.

High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique for the analysis of this compound. HPLC separates compounds based on their differential interactions with a stationary phase as they are carried through the column by a liquid mobile phase uni-mainz.de. This technique is valuable for both qualitative and quantitative analysis jasco-global.comlongdom.org.

HPLC has been used to isolate and purify this compound from plant extracts nih.gov. Reverse-phase HPLC with a C18 column has been employed for the separation of this compound semanticscholar.org. UPLC/PDA (Ultra-Performance Liquid Chromatography with Photodiode Array detection) is a highly selective method that has been developed for the detection and quantification of marker compounds, including this compound, in Butea monosperma flower extracted dye powder nih.govresearchgate.net.

Quantitative analysis of this compound using chromatography typically involves creating a calibration curve by analyzing samples of known concentrations and relating the peak area or height in the chromatogram to the concentration jasco-global.comlongdom.org. This allows for the determination of the amount of this compound in unknown samples. LC-MS is also used for quantitative analysis, particularly in complex matrices like biological samples lcms.czdrawellanalytical.com.

Chromatographic methods can also be applied to assess the stability of this compound over time or under different conditions by monitoring changes in its peak area or the appearance of degradation products.

High-Performance Liquid Chromatography (HPLC) in Research.

High-Performance Liquid Chromatography (HPLC) is a widely used technique in this compound research for both qualitative and quantitative analysis. HPLC systems have been developed specifically for the analysis of this compound and Butrin in extracts of Butea monosperma flowers. thieme-connect.comthieme-connect.com This method allows for the separation of this compound from other compounds present in the complex plant matrix. HPLC coupled with detectors such as Diode Array Detector (DAD) or Mass Spectrometry (MS), including ESI-QTOF-MS and UPLC-ESI-MS/MS, is employed for the analysis, identification, and quantification of flavonoids, including this compound, in Butea monosperma extracts. metabolomicsworkbench.orgbidd.groupstmjournals.com HPLC is also utilized for monitoring the separation and purification process of this compound. thieme-connect.com Retention times in HPLC can vary depending on the specific column and mobile phase used. For instance, one study reported retention times of 6 to 9 minutes for Butrin and 21 to 28 minutes for this compound using a Bondapak C18 column with methanol (B129727):water (40:60) as the mobile phase. ijarsct.co.in Another study using a reverse-phase HPLC C18 column with 0.1% phosphoric acid in the mobile phase reported retention times of 19.9 and 26.2 minutes for Butrin and this compound, respectively. semanticscholar.org

| Compound | Column Type | Mobile Phase | Retention Time (min) | Citation |

| Butrin | Bondapak C18 | Methanol:Water (40:60) | 6-9 | ijarsct.co.in |

| This compound | Bondapak C18 | Methanol:Water (40:60) | 21-28 | ijarsct.co.in |

| Butrin | Reverse-phase C18 | 0.1% Phosphoric acid in mobile phase | 19.9 | semanticscholar.org |

| This compound | Reverse-phase C18 | 0.1% Phosphoric acid in mobile phase | 26.2 | semanticscholar.org |

Thin-Layer Chromatography (TLC) for Screening and Purification.

Thin-Layer Chromatography (TLC) serves as a valuable preliminary technique for the screening and separation of compounds from Butea monosperma extracts, including this compound. thieme-connect.comd-nb.infonih.gov TLC is used to monitor the separation and purification steps during the isolation of this compound and other flavonoids. thieme-connect.com Preparative TLC, using silica (B1680970) gel as the stationary phase and solvent systems like ethyl acetate (B1210297)/formic acid/acetic acid/water (100:11:11:26), has been employed to isolate this compound and other polyphenols from Butea monosperma flower extract. nih.govebi.ac.uk In this solvent system, this compound typically exhibits an Rf value of 0.45. ijarsct.co.innih.gov Another mobile phase system, toluene:ethyl acetate (9:1 v/v) with silica gel G plates, has shown Rf values of 0.31 for Butrin and 0.65 for this compound. ijarsct.co.inresearchgate.net TLC allows for the visualization of separated compounds, aiding in the identification of fractions containing this compound before further purification by techniques like HPLC. nih.govwisc.edu

| Compound | Stationary Phase | Mobile Phase | Rf Value | Citation |

| This compound | Silica gel | Ethyl acetate/formic acid/acetic acid/water (100:11:11:26) | 0.45 | ijarsct.co.innih.gov |

| Butrin | Silica gel G | Toluene:Ethyl Acetate (9:1 v/v) | 0.31 | ijarsct.co.inresearchgate.net |

| This compound | Silica gel G | Toluene:Ethyl Acetate (9:1 v/v) | 0.65 | ijarsct.co.inresearchgate.net |

Computational Chemistry and In Silico Modeling.

Computational chemistry and in silico modeling techniques are increasingly applied in this compound research to predict its interactions with biological targets, understand its molecular properties, and guide further experimental studies. These methods offer a cost-effective and efficient way to explore the potential activities of this compound.

Molecular Docking Studies and Binding Energy Calculations.

Molecular docking studies are a key in silico tool used to predict the binding affinity and orientation of this compound with target proteins. stmjournals.combioinfopublication.orgbioinfopublication.org These studies involve calculating the binding energy between this compound (as a ligand) and a specific protein (as a receptor). d-nb.infobioinfopublication.org Lower (more negative) binding energy values generally indicate a stronger predicted interaction between the ligand and the protein. d-nb.info this compound has been the subject of docking studies targeting various proteins, including inflammatory biomarkers like TNF-α and IL-8, SARS-CoV-2 proteins (Mpro, PLpro, Spike), α-glucosidase, and proteins involved in colorectal cancer such as β-catenin, GSK-3β, and APC complex proteins. stmjournals.comd-nb.infoebi.ac.ukresearchgate.netbioinfopublication.orgnih.govgoogle.com For example, docking studies have shown that this compound can exhibit strong binding interactions with Wnt/β-Catenin proteins. bioinfopublication.orgnih.gov In comparisons, Butrin showed greater binding affinity to IL-8 and TNF-α compared to Butein (B1668091). d-nb.info

Protein-Ligand Interaction Analysis (e.g., hydrogen bonding, electrostatic interactions).

Analysis of protein-ligand interactions resulting from molecular docking provides detailed insights into the nature of the binding between this compound and its targets. These interactions can include hydrogen bonds, electrostatic interactions, hydrophobic interactions, and Van der Waals forces. d-nb.infomdpi.combsc.es Identifying the specific amino acid residues involved in these interactions helps to understand the molecular basis of this compound's potential activity. For example, interactions between Butrin and TNF-α have been shown to involve multiple hydrogen bonds and a hydrophobic bond with specific amino acid residues. d-nb.info Docking studies with SARS-CoV-2 proteins have also detailed the specific amino acids in the binding site that interact with this compound through various types of bonds. researchgate.net Understanding these interactions is crucial for elucidating the mechanism by which this compound might exert its biological effects.

Homology Modeling and Active Site Prediction.

Homology modeling is a computational technique used to build a three-dimensional model of a target protein based on the known experimental structure of a homologous protein (template). wikipedia.orgcomputabio.comgithub.io This is particularly useful when the experimental structure of the target protein is not available. bioinfopublication.org Homology modeling is often a prerequisite for molecular docking studies, as it provides the necessary protein structure for the docking simulations. bioinfopublication.orgscielo.br Active site prediction, which identifies the specific region on the protein where a ligand is likely to bind, is often performed in conjunction with or after homology modeling to define the docking area for this compound. scielo.brnih.gov For instance, homology modeling has been applied to targets like β-catenin, APC, and GSK-3β to obtain their 3D structures for subsequent docking studies with this compound and other compounds. bioinfopublication.org The quality of the homology model is dependent on the sequence similarity between the target and template proteins. wikipedia.orggithub.io

Prediction of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) States.

The prediction of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels is a concept from quantum chemistry, often calculated using methods like Density Functional Theory (DFT). researchgate.netschrodinger.com The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides insights into the molecule's chemical reactivity, stability, and electronic properties, including its ability to participate in charge transfer interactions. google.comresearchgate.netlibretexts.org While specific calculated HOMO and LUMO values for this compound were not extensively detailed in the provided search results, the concept of analyzing HOMO and LUMO is relevant in computational studies of flavonoids and chalcones to understand their electronic transitions and potential interactions. semanticscholar.orggoogle.comresearchgate.net These calculations can help predict how easily a molecule can donate or accept electrons, which is relevant to various biological processes. libretexts.orgechemi.com

Emerging Research Applications of Isobutrin Beyond Biomedicine

Utilization as a Sensitizer (B1316253) in Optoelectronic Devices.acs.orgnih.govresearchgate.net

The molecular structure of isobutrin, characterized by its aromatic rings and unsaturated carbonyl system, makes it an effective sensitizer for optoelectronic applications. researchgate.net Its ability to absorb light and facilitate charge transfer has led to its investigation in devices that convert light into electricity. acs.orgnih.gov Research has demonstrated that this compound, extracted from the flowers of Butea monosperma, also known as the "Flame of the Forest," is a promising, eco-friendly sensitizer. acs.org Furthermore, this compound exhibits thermal stability at temperatures exceeding 100 °C, a crucial property for the durability of optoelectronic devices. acs.orgnih.govresearchgate.net

This compound has been successfully employed as a natural dye sensitizer in dye-sensitized solar cells (DSSCs). acs.orgresearchgate.net In a DSSC, the sensitizer absorbs photons and injects electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO2), initiating the generation of electric current. The performance of DSSCs using this compound extracted from Butea monosperma has been documented, showing its potential as a cost-effective and environmentally benign alternative to synthetic ruthenium-based dyes. researchgate.net

Photovoltaic Performance of this compound-Sensitized Solar Cell

| Parameter | Value |

|---|---|

| Open-Circuit Voltage (Voc) | 0.58 V |

| Power Conversion Efficiency (PCE) | 1.8% |

A key aspect of this compound's application in DSSCs is its ability to form a stable and irreversible chelate with titanium ions on the surface of the TiO2 photoanode. acs.orgnih.govresearchgate.net This chelation is crucial for efficient electron injection from the dye to the semiconductor. The formation of the Titanium-Isobutrin chelate results in a strong dye-to-TiO2 charge transfer (DTCT) band in the visible region of the electromagnetic spectrum. acs.orgnih.govresearchgate.net The stability and formation of this chelate have been analyzed using the Benesi-Hildebrand plot. acs.orgnih.govresearchgate.net

Properties of Titanium-Isobutrin Chelate

| Property | Description |

|---|---|

| Stability | Stable and irreversible formation |

| Optical Property | Strong dye-to-TiO2 charge transfer (DTCT) band in the visible region |

| Formation Analysis | Studied using the Benesi-Hildebrand plot |

The efficiency of a DSSC is highly dependent on the energy levels of the sensitizer relative to the conduction band of the semiconductor. For the Titanium-Isobutrin chelate, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels have been determined to understand the charge transfer mechanism. acs.orgnih.govresearchgate.net The alignment of these energy levels with the TiO2 conduction band dictates the feasibility and efficiency of electron injection from the photo-excited dye into the semiconductor, a fundamental step in the photovoltaic process. acs.orgnih.govresearchgate.net

Energy Levels of Titanium-Isobutrin Chelate

| Energy Level | Significance in DSSC |

|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Related to the dye's ground state energy |

| LUMO (Lowest Unoccupied Molecular Orbital) | Determines the energy of the excited electron available for injection into the semiconductor |

| Band Alignment with TiO2 | Crucial for efficient electron transfer from the dye to the semiconductor |

Role as a Natural Pigment in Advanced Materials Research.biotech.co.inresearchgate.netcrsubscription.com

Beyond its use in optoelectronics, this compound's vibrant yellow color makes it a valuable natural pigment for advanced materials research. biotech.co.in Derived from the flowers of Butea monosperma, this eco-friendly dye has potential applications in various industries, including textiles and food coloring. biotech.co.incrsubscription.com The use of natural dyes like this compound is gaining traction due to increasing consumer awareness of the adverse health effects of synthetic dyes and a growing demand for sustainable and biodegradable products. biotech.co.inresearchgate.net Research has focused on optimizing the extraction of this natural dye from Butea monosperma flowers using aqueous mediums for applications such as dyeing cotton fabrics. researchgate.net The exploration of this compound as a natural colorant contributes to the development of environmentally benign materials and processes. biotech.co.incrsubscription.com

Future Directions and Unexplored Research Avenues

In-depth Elucidation of Signaling Pathways and Molecular Targets

Current research indicates that isobutrin exerts its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. sigmaaldrich.com Specifically, it has been shown to be a potent inhibitor of the IκB kinase (IKK) complex, which prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus. nih.govresearchgate.net This mechanism effectively suppresses the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-8 in activated mast cells. nih.govsigmaaldrich.com

While the inhibition of the NF-κB pathway is a significant finding, it is likely not the sole mechanism of action for this compound. Natural compounds are often multi-targeting agents capable of modulating a wide array of signaling pathways. mdpi.com Future research must therefore expand beyond NF-κB to create a comprehensive map of this compound's molecular interactions.

Key research questions to be addressed include:

Upstream Regulators: What receptors or upstream signaling molecules does this compound interact with to initiate its inhibitory effect on the IKK complex?

Crosstalk with Other Pathways: How does this compound's modulation of the NF-κB pathway affect other interconnected signaling cascades, such as the mitogen-activated protein kinase (MAPK), PI3K/Akt/mTOR, and JAK/STAT pathways, which are also crucial in inflammation and cell proliferation? mdpi.comnih.gov

Direct Molecular Binding: Does this compound directly bind to the IKK complex, or does it act on an upstream kinase or a scaffold protein? Advanced techniques like surface plasmon resonance (SPR) and cellular thermal shift assays (CETSA) could identify direct binding partners.

Dose-Dependent Effects: How do the signaling pathways affected by this compound change at different concentrations? It is possible that at higher concentrations, additional, off-target effects may emerge.

A thorough investigation using techniques such as phosphoproteomics, kinome profiling, and targeted genetic knockdowns will be essential to uncover the full spectrum of this compound's molecular targets and build a detailed model of its mechanism of action.

Comprehensive Bioavailability and Pharmacokinetic Profiling in Advanced Preclinical Models

A significant gap in the current understanding of this compound is the near-complete lack of data on its bioavailability and pharmacokinetic (PK) profile. For any compound to be a viable research tool for in vivo studies, its absorption, distribution, metabolism, and excretion (ADME) properties must be well-characterized. youtube.com Early-stage preclinical development relies heavily on understanding these parameters to design effective dosing strategies and interpret experimental outcomes accurately. nih.gov

Future research should prioritize a systematic evaluation of this compound's pharmacokinetics using various administration routes. nih.govnih.gov

Essential preclinical studies should include:

Route of Administration Comparison: Evaluating the PK profiles following intravenous (IV), oral (PO), subcutaneous (SC), and intraperitoneal (IP) administration to determine absolute bioavailability and identify the most effective delivery route. nih.gov

Metabolite Identification: Identifying the major metabolites of this compound in vivo and in vitro (e.g., using liver microsomes) to understand its metabolic stability and clearance pathways. This would clarify whether the observed biological activity is due to the parent compound or its metabolites.

Tissue Distribution: Quantifying the distribution of this compound and its key metabolites in various tissues and organs to determine if it reaches the target sites of action in sufficient concentrations.

Physiologically Based Pharmacokinetic (PBPK) Modeling: Developing PBPK models to simulate this compound's behavior in different species and to predict human pharmacokinetics from preclinical data. nih.govyoutube.com This can help in optimizing study designs and potentially guiding future clinical translation. nih.gov

These studies are fundamental for bridging the gap between in vitro activity and in vivo efficacy, ensuring that future animal studies are designed with a clear understanding of the compound's disposition in the body.

Rational Design and Synthesis of Novel this compound Derivatives

Rational drug design offers a powerful strategy to overcome the limitations of a natural lead compound, such as poor pharmacokinetic properties, low potency, or off-target effects. azolifesciences.comsci-hub.st This process begins with a deep understanding of the biological target and the lead molecule's structure-activity relationship (SAR). nih.govslideshare.net Based on the known structure of this compound and its identified target (the IKK complex), medicinal chemists can design and synthesize novel derivatives with improved properties. nih.gov

Future research in this area should focus on:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of this compound analogs by systematically modifying different parts of the molecule (e.g., the chalcone (B49325) backbone, the glycosidic linkage, and the sugar moiety). Testing these derivatives would help identify the key pharmacophoric features required for its biological activity.

Improving Potency and Selectivity: Using computational modeling and docking studies to predict modifications that could enhance the binding affinity and selectivity of this compound for the IKK complex or other identified targets. scispace.com

Enhancing "Drug-like" Properties: Modifying the structure to improve physicochemical properties like solubility, membrane permeability, and metabolic stability, which are critical for better bioavailability and a more favorable pharmacokinetic profile. nih.gov

Synthesis of Prodrugs: Designing prodrugs of this compound that can be converted to the active form in vivo. This strategy can be used to improve oral absorption or achieve targeted delivery to specific tissues.

The synthesis and evaluation of such derivatives are crucial for developing more potent and specific molecular probes to study inflammatory pathways and for creating optimized lead compounds for further therapeutic development. mdpi.comnih.gov

Development of Enhanced Delivery Systems for Research Applications

The potential utility of this compound in in vivo research may be hampered by poor solubility, low bioavailability, or rapid degradation. nih.gov Advanced drug delivery systems (DDS) can overcome these challenges by protecting the compound from degradation, improving its solubility, and enabling targeted or sustained release. nih.govbiointron.com

Unexplored research avenues include the formulation of this compound into various nanocarrier systems:

Polymeric Nanoparticles: Encapsulating this compound in biodegradable and biocompatible polymers can enhance its stability, provide sustained release, and potentially improve cellular uptake. nih.gov

Liposomes: These lipid-based vesicles are versatile carriers for both hydrophilic and hydrophobic compounds, capable of improving circulation time and reducing potential toxicity. mdpi.com

Hydrogels: For localized applications, such as in models of skin inflammation or arthritis, injectable hydrogels could provide a depot for the sustained release of this compound directly at the site of action. biointron.com

Stimuli-Responsive Systems: Designing delivery systems that release this compound in response to specific stimuli in the disease microenvironment (e.g., changes in pH or the presence of certain enzymes) could allow for highly targeted delivery and enhanced efficacy. mdpi.com

Developing and characterizing these formulations would provide researchers with powerful tools to study the effects of this compound in complex biological systems and ensure its effective delivery in advanced in vivo models. nih.govmdpi.com

Integration with Systems Biology and Omics Approaches

To gain a holistic understanding of this compound's biological effects, research must move beyond single-pathway analysis and embrace a systems-level perspective. mdpi.com The integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide an unbiased, comprehensive view of the cellular response to this compound treatment. nih.govnih.gov

Future studies should leverage these approaches to:

Uncover Novel Mechanisms: Use transcriptomics (RNA-seq) and proteomics to identify global changes in gene and protein expression following this compound exposure. This can reveal previously unknown pathways and cellular processes modulated by the compound. mdpi.com

Identify Biomarkers: Analyze omics data to discover potential biomarkers that indicate a response to this compound. These biomarkers could be invaluable for monitoring the compound's activity in in vivo models.

Construct Regulatory Networks: Integrate multi-omics datasets to build gene and protein regulatory networks. nih.gov This can help elucidate the complex interplay between different signaling pathways and identify key nodes that are critically affected by this compound. youtube.com